
Glycine, 2-phenyl-, octyl ester, hydrochloride, D,L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride is a chemical compound with a complex structure that includes an octoxy group, a phenyl group, and an azanium chloride moiety. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-octoxy-2-oxo-1-phenylethyl)azanium chloride typically involves the reaction of 2-octoxy-2-oxo-1-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-octoxy-2-oxo-1-phenylethylamine+HCl→(2-octoxy-2-oxo-1-phenylethyl)azanium chloride
Industrial Production Methods
In industrial settings, the production of (2-octoxy-2-oxo-1-phenylethyl)azanium chloride may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-octoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Oxo-2-pentoxy-1-phenylethyl)azanium chloride
- (2-Oxo-2-hexoxy-1-phenylethyl)azanium chloride
Uniqueness
(2-Octoxy-2-oxo-1-phenylethyl)azanium chloride is unique due to its specific structural features, such as the octoxy group, which imparts distinct chemical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
69357-13-7 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
(2-octoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-3-4-5-6-10-13-19-16(18)15(17)14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13,17H2,1H3;1H |
Clé InChI |
PRMJNTKULUEHLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


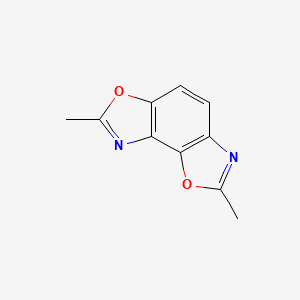
![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
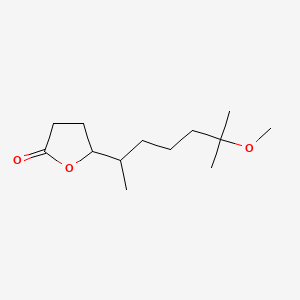
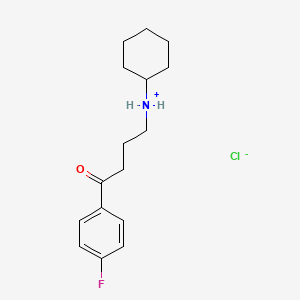

![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)

![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
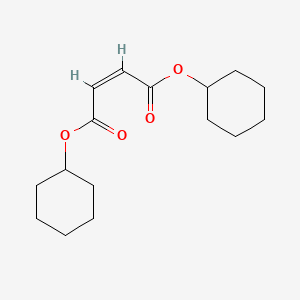


![7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13766759.png)
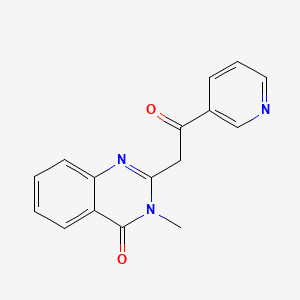
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)
